Cas no 1874798-35-2 (4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione)

4,4,4-Trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione is a fluorinated β-diketone derivative featuring a 2-methyl-1,2,3-triazole substituent. This compound exhibits strong electron-withdrawing properties due to the trifluoromethyl group, enhancing its reactivity in coordination chemistry and chelation applications. The presence of the triazole moiety contributes to its potential utility in heterocyclic synthesis and metal-organic frameworks (MOFs). Its structural features make it suitable for use as a ligand in catalytic systems or as a precursor for fluorinated heterocycles. The compound's stability and defined reactivity profile render it valuable for research in organofluorine chemistry and materials science.
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione structure
1874798-35-2 structure
Product name:4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
CAS No:1874798-35-2
MF:C7H6F3N3O2
Molecular Weight:221.136651515961
CID:5896384
PubChem ID:165483362

4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
    • 1874798-35-2
    • EN300-1125400
    • インチ: 1S/C7H6F3N3O2/c1-13-11-3-4(12-13)5(14)2-6(15)7(8,9)10/h3H,2H2,1H3
    • InChIKey: QHBAPNJTPJXHEX-UHFFFAOYSA-N
    • SMILES: FC(C(CC(C1C=NN(C)N=1)=O)=O)(F)F

計算された属性

  • 精确分子量: 221.04121093g/mol
  • 同位素质量: 221.04121093g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 64.8Ų

4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1125400-2.5g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1125400-0.25g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1125400-0.05g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1125400-1g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1125400-10g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1125400-1.0g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2
1g
$1729.0 2023-06-09
Enamine
EN300-1125400-5g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1125400-5.0g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2
5g
$5014.0 2023-06-09
Enamine
EN300-1125400-0.1g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1125400-0.5g
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
1874798-35-2 95%
0.5g
$1084.0 2023-10-26

4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione 関連文献

4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dioneに関する追加情報

4,4,4-Trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione (CAS No. 1874798-35-2): A Versatile Fluorinated Building Block for Modern Chemistry

4,4,4-Trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione (CAS No. 1874798-35-2) represents an intriguing fluorinated compound that has gained significant attention in pharmaceutical and materials science research. This β-diketone derivative with a triazole moiety combines the unique properties of fluorine chemistry with the structural versatility of heterocyclic compounds, making it particularly valuable for drug discovery and advanced material development.

The molecular structure of 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione features two key functional components: the electron-withdrawing trifluoromethyl group and the nitrogen-rich 1,2,3-triazole ring. This combination creates a compound with remarkable stability and reactivity patterns that are currently being explored for various applications. Recent studies highlight its potential as a fluorinated building block in medicinal chemistry, where researchers are investigating its use in creating novel bioactive molecules with improved metabolic stability and membrane permeability.

In the context of current research trends, this compound addresses several important questions in modern chemistry: How can we design more efficient fluorinated pharmaceutical intermediates? What are the optimal strategies for incorporating triazole-containing compounds into drug candidates? The presence of both fluorine and triazole moieties in 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione makes it particularly relevant to these inquiries, as evidenced by its growing presence in patent literature and academic publications.

The synthetic applications of CAS 1874798-35-2 are particularly noteworthy. Its β-diketone functionality allows for diverse chemical transformations, including chelation with metal ions, condensation reactions, and cyclization processes. These properties make it valuable for creating complex molecular architectures, especially in the development of metal-organic frameworks (MOFs) and other advanced materials. Researchers are particularly interested in how the trifluoromethyl group influences the electronic properties of resulting materials, potentially leading to improved performance in electronic devices and sensors.

From a pharmaceutical perspective, the 2-methyl-2H-1,2,3-triazol-4-yl group in this compound is receiving special attention due to the increasing importance of click chemistry in drug development. The triazole ring serves as a stable bioisostere for various functional groups, while the fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates. This dual functionality positions 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione as a potentially valuable intermediate in the creation of next-generation therapeutics.

The physical and chemical properties of 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione contribute to its growing popularity in research circles. The compound typically appears as a crystalline solid with good solubility in common organic solvents, facilitating its use in various synthetic procedures. Its stability under normal laboratory conditions makes it particularly attractive for storage and handling, while the presence of multiple reactive sites allows for selective modifications depending on research needs.

Recent market trends indicate growing demand for specialized fluorinated building blocks like CAS 1874798-35-2. Pharmaceutical companies and research institutions are increasingly seeking compounds that can serve as versatile intermediates for drug discovery programs. The unique combination of fluorine and triazole chemistry in this molecule addresses several current challenges in medicinal chemistry, including the need for compounds that can improve drug-like properties while maintaining synthetic accessibility.

Quality control and analytical characterization of 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione typically involve advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for research and development applications. The distinctive NMR signature of this compound, particularly the signals from the trifluoromethyl group and triazole protons, provides researchers with clear markers for identification and purity assessment.

Looking forward, the potential applications of 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione continue to expand. Current research directions include its use in developing novel fluorescent probes, catalysts for asymmetric synthesis, and functional materials with tailored electronic properties. The compound's ability to serve as a ligand for various metal ions opens additional possibilities in coordination chemistry and materials science.

For researchers working with fluorinated compounds or heterocyclic chemistry, 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione offers a unique combination of properties that can facilitate innovative synthetic strategies. Its commercial availability from specialty chemical suppliers has made it increasingly accessible to the research community, supporting its growing role in both academic and industrial settings.

Safety considerations for handling CAS 1874798-35-2 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended when working with this material. Researchers should consult the specific safety data sheet for detailed handling instructions and disposal recommendations.

The synthesis and application of 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione represent an active area of research with numerous publications appearing in recent years. Its versatility as a chemical building block continues to attract interest from multiple disciplines, reflecting the broader trends in fluorine chemistry and heterocyclic compound development. As research progresses, new applications and synthetic methodologies involving this compound are likely to emerge.

In conclusion, 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione (CAS No. 1874798-35-2) stands as an excellent example of how strategic molecular design can yield compounds with broad utility in modern chemistry. Its combination of fluorine atoms and heterocyclic structure addresses several current challenges in pharmaceutical and materials research, making it a valuable tool for scientists developing next-generation chemical solutions.

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